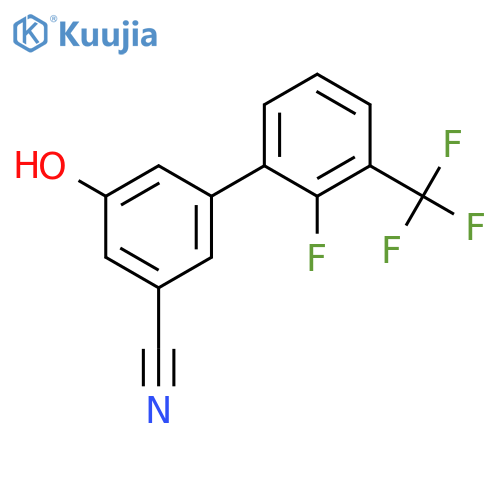Cas no 1261965-29-0 (3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol)
3-シアノ-5-(2-フルオロ-3-トリフルオロメチルフェニル)フェノールは、高度に特殊化された芳香族化合物であり、フッ素置換基とシアノ基を有するフェノール誘導体です。その分子構造は、2-フルオロ-3-トリフルオロメチルフェニル基がフェノール骨格に結合しており、電子求引性基の組み合わせにより特異な物理化学的特性を示します。特に、医薬品中間体や農薬合成における重要な構築ブロックとしての応用が期待され、高い反応性と選択性を発揮します。フッ素原子の導入により代謝安定性が向上し、生体利用能の最適化が可能となる点が特徴です。

1261965-29-0 structure
商品名:3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol
CAS番号:1261965-29-0
MF:C14H7F4NO
メガワット:281.205097436905
MDL:MFCD18314521
CID:2766459
PubChem ID:53220195
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol 化学的及び物理的性質
名前と識別子
-
- 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%
- 1261965-29-0
- MFCD18314521
- 3-CYANO-5-(2-FLUORO-3-TRIFLUOROMETHYLPHENYL)PHENOL
- 2'-Fluoro-5-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
- DTXSID60684966
- 3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol
-
- MDL: MFCD18314521
- インチ: InChI=1S/C14H7F4NO/c15-13-11(2-1-3-12(13)14(16,17)18)9-4-8(7-19)5-10(20)6-9/h1-6,20H
- InChIKey: ARSDPRIVUOWTHK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 281.04637650Da
- どういたいしつりょう: 281.04637650Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 44Ų
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320564-5 g |
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%; . |
1261965-29-0 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320564-5g |
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%; . |
1261965-29-0 | 95% | 5g |
€1159.00 | 2025-03-19 |
3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol 関連文献
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
1261965-29-0 (3-Cyano-5-(2-fluoro-3-trifluoromethylphenyl)phenol) 関連製品
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261965-29-0)

清らかである:99%
はかる:5g
価格 ($):687.0